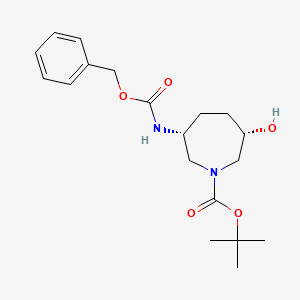
Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a hydroxyazepane ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps often include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl group: This is usually done via alkylation reactions.
Protection of the amino group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group during subsequent reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position on the azepane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation.
Substitution: The tert-butyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation can be carried out using H2 gas and a palladium catalyst.
Substitution: Alkyl halides and strong bases are often used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Removal of the Cbz group to yield the free amine.
Substitution: Introduction of new functional groups in place of the tert-butyl group.
Applications De Recherche Scientifique
Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (3R,6S)-3-amino-6-hydroxyazepane-1-carboxylate: Lacks the benzyloxycarbonyl protection.
Tert-butyl (3R,6S)-3-(((methoxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate: Features a different protecting group.
Uniqueness
Tert-butyl (3R,6S)-3-(((benzyloxy)carbonyl)amino)-6-hydroxyazepane-1-carboxylate is unique due to the combination of its tert-butyl group, benzyloxycarbonyl-protected amino group, and hydroxyazepane ring
Propriétés
Formule moléculaire |
C19H28N2O5 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
tert-butyl (3S,6R)-3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16+/m1/s1 |
Clé InChI |
WZWYUEFDQYWAAK-CVEARBPZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


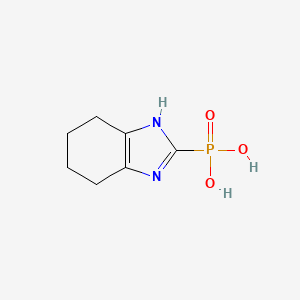
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
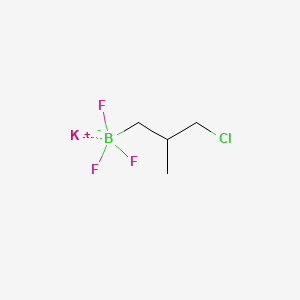
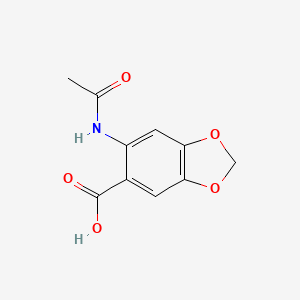
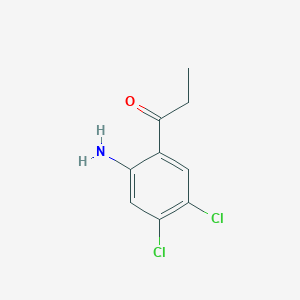

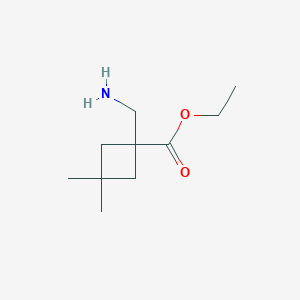
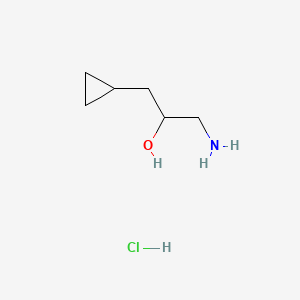

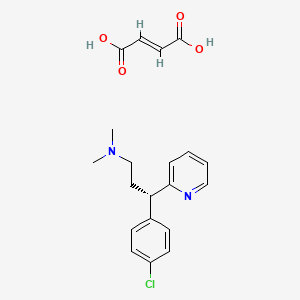
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

